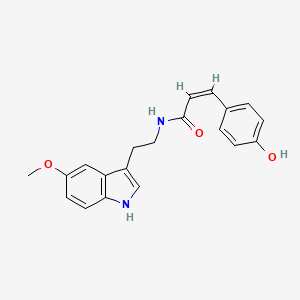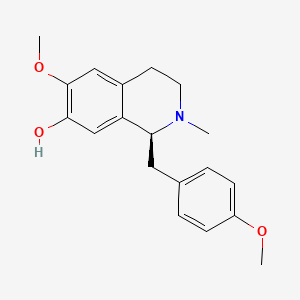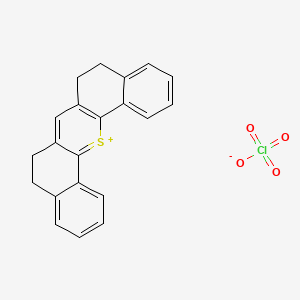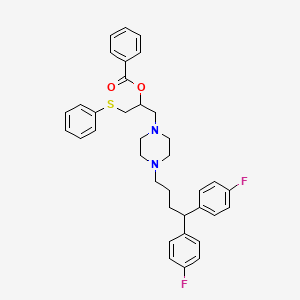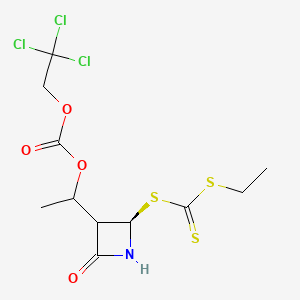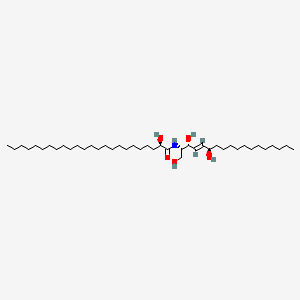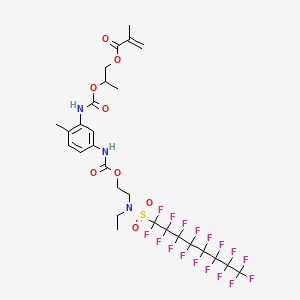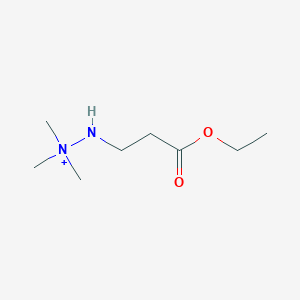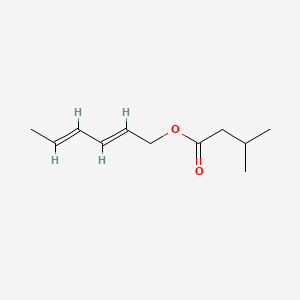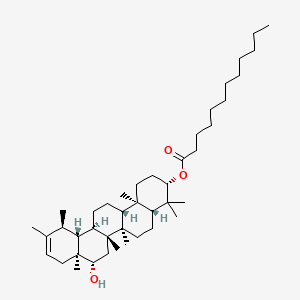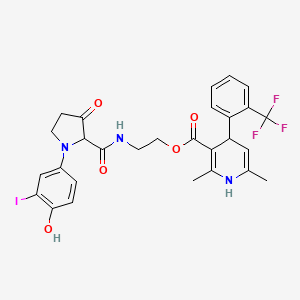
Iodipin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodipin is a compound primarily used in medical applications, particularly in the field of radiology. It is an iodinated contrast agent that enhances the visibility of internal structures in imaging techniques such as X-rays and CT scans. The compound’s high iodine content allows it to effectively block X-rays, providing clear and detailed images of organs and tissues.
準備方法
Synthetic Routes and Reaction Conditions
Iodipin is synthesized through the iodination of organic compounds. The process typically involves the reaction of iodine with an organic substrate in the presence of an oxidizing agent. Common oxidizing agents used in this process include hydrogen peroxide and sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the formation of the desired iodinated product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination reactions. The process begins with the preparation of the organic substrate, which is then reacted with iodine and an oxidizing agent in a reactor. The reaction mixture is continuously stirred and maintained at a specific temperature to optimize the yield of this compound. After the reaction is complete, the product is purified through filtration and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Iodipin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove iodine atoms, resulting in deiodinated products.
Substitution: Iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Iodinated derivatives with higher oxidation states.
Reduction: Deiodinated products with fewer iodine atoms.
Substitution: Compounds with different halogens or functional groups replacing iodine.
科学的研究の応用
Iodipin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Employed in imaging techniques to study the structure and function of biological tissues.
Medicine: Utilized as a contrast agent in radiology to enhance the visibility of internal organs and tissues.
Industry: Applied in the production of iodinated compounds for various industrial applications.
作用機序
The mechanism of action of iodipin involves its ability to block X-rays due to its high iodine content. When administered to a patient, this compound is distributed throughout the body and accumulates in specific tissues. The iodine atoms in this compound absorb X-rays, preventing them from passing through the tissue. This creates a contrast between the this compound-containing tissues and the surrounding structures, allowing for clear and detailed imaging.
類似化合物との比較
Similar Compounds
Iodipamide: Another iodinated contrast agent used in radiology.
Iodixanol: A non-ionic, water-soluble iodinated contrast agent.
Iohexol: A widely used iodinated contrast agent for various imaging techniques.
Uniqueness of Iodipin
This compound is unique due to its specific chemical structure and high iodine content, which provide excellent contrast enhancement in imaging techniques. Compared to other iodinated contrast agents, this compound offers superior image quality and is particularly effective in visualizing fine details in tissues and organs.
特性
CAS番号 |
8049-96-5 |
|---|---|
分子式 |
C28H27F3IN3O5 |
分子量 |
669.4 g/mol |
IUPAC名 |
2-[[1-(4-hydroxy-3-iodophenyl)-3-oxopyrrolidine-2-carbonyl]amino]ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H27F3IN3O5/c1-15-13-19(18-5-3-4-6-20(18)28(29,30)31)24(16(2)34-15)27(39)40-12-10-33-26(38)25-23(37)9-11-35(25)17-7-8-22(36)21(32)14-17/h3-8,13-14,19,25,34,36H,9-12H2,1-2H3,(H,33,38) |
InChIキー |
LLXOATMJZSVSII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C(=C(N1)C)C(=O)OCCNC(=O)C2C(=O)CCN2C3=CC(=C(C=C3)O)I)C4=CC=CC=C4C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


